molecular formula C27H31N3O6S B4071388 N-(butan-2-yl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide

N-(butan-2-yl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide

Cat. No.: B4071388
M. Wt: 525.6 g/mol
InChI Key: UTKJKBRIMXCWGE-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, sulfonyl, and amide groups. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes may include:

    Formation of the Glycyl Intermediate: This step involves the reaction of 2-methoxyphenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Coupling Reaction: The glycyl intermediate is then coupled with butan-2-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(butan-2-yl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both methoxy and sulfonyl groups in this compound imparts unique chemical properties, making it distinct from other similar compounds.
  • Its specific structure allows for targeted interactions with biological molecules, enhancing its potential applications in medicine and biology.

Properties

IUPAC Name

N-butan-2-yl-2-[[2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O6S/c1-5-19(2)28-27(32)22-10-6-7-11-23(22)29-26(31)18-30(24-12-8-9-13-25(24)36-4)37(33,34)21-16-14-20(35-3)15-17-21/h6-17,19H,5,18H2,1-4H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKJKBRIMXCWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(butan-2-yl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide
Reactant of Route 2
N-(butan-2-yl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide
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N-(butan-2-yl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide
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N-(butan-2-yl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide
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N-(butan-2-yl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide
Reactant of Route 6
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N-(butan-2-yl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide

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